3,4-二氨基-5-硝基吡啶

描述

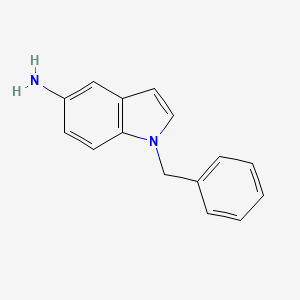

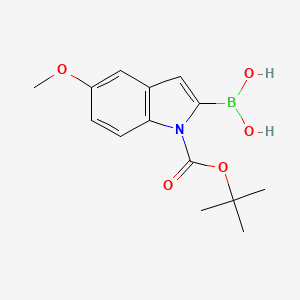

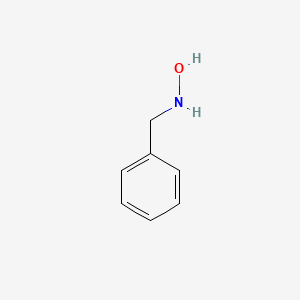

3,4-Diamino-5-nitropyridine, also known as 5-nitropyridine-3,4-diamine, is a chemical compound with the molecular formula C5H6N4O2 . It is used as a heterocyclic building block in the preparation of various compounds .

Synthesis Analysis

The synthesis of 3,4-Diamino-5-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis

The molecular weight of 3,4-Diamino-5-nitropyridine is 154.13 g/mol . The InChI representation of the molecule isInChI=1S/C5H6N4O2/c6-3-1-8-2-4 (5 (3)7)9 (10)11/h1-2H,6H2, (H2,7,8) . Chemical Reactions Analysis

The reaction mechanism of 3,4-Diamino-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

3,4-Diamino-5-nitropyridine has a molecular weight of 154.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass of the molecule is 154.04907545 g/mol .科学研究应用

Green Chemistry: Multicomponent Synthesis

The compound is utilized in multicomponent reactions that align with the principles of green chemistry. These reactions aim for low environmental impact and atom economy. The synthesis of unsymmetrical 5-nitropyridines via multicomponent reactions significantly shortens reaction times, decreases the number of steps, and improves yield, contributing to more sustainable chemical processes .

Material Science: Charge-Transfer Processes

In material science, 5-nitropyridine-3,4-diamine derivatives have applications in charge-transfer processes. Their unique structural characteristics make them suitable for use in organometallic chemistry, potentially leading to advancements in the development of new materials .

Crystal Engineering: Crystal Growth and Structure

This compound is also important in crystal engineering, where it is used for the growth and structural analysis of crystals. Studies have focused on its thermal, linear, and nonlinear optical properties, which are essential for understanding and developing new crystalline materials .

Organic Synthesis: Vicarious Substitution Method

The vicarious substitution method uses 5-nitropyridine-3,4-diamine to achieve high regioselectivity and yields in the synthesis of various substituted pyridines. This method is valuable for creating complex organic molecules with specific functional groups .

Drug Development: Antihypertensive Drugs

Derivatives of 5-nitropyridine-3,4-diamine relate to the class of antihypertensive drugs, such as nifedipine and nitrendipine, which act as calcium channel blockers. The structural feature of the 3-nitrophenyl substituent is a distinctive characteristic of these compounds, emphasizing the importance of this compound in the development of new effective drugs .

Heterocyclic Chemistry: Synthesis of Imidazo[4,5-b]pyridines

The compound is a precursor in the synthesis of imidazo[4,5-b]pyridines, an important class of heterocycles with broad bioactivities. These derivatives are synthesized through reactions involving diamines and aldehydes, leading to structures that are significant in the study of biology and disease treatment .

Analytical Chemistry: Spectroscopic Analysis

In analytical chemistry, 5-nitropyridine-3,4-diamine is studied for its spectroscopic properties. Mass spectrometry and infrared spectroscopy are used to analyze its structure and to understand its interactions with other substances, which is crucial for the identification and quantification of this compound in various samples .

安全和危害

属性

IUPAC Name |

5-nitropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUADEPNIQXNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195764 | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diamino-5-nitropyridine | |

CAS RN |

4318-68-7 | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4318-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

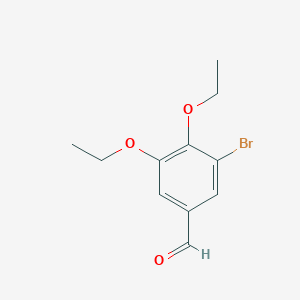

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)